Home > Products > Screening Compounds P130334 > 2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 2034271-14-0

2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Catalog Number: EVT-2900885
CAS Number: 2034271-14-0
Molecular Formula: C20H16N6OS
Molecular Weight: 388.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided papers showcase research on various heterocyclic compounds, often incorporating indole, triazole, and pyridazine rings. These compounds are of interest due to their potential biological activities, especially as anticancer and antimicrobial agents [, , , ].

Future Directions
  • Exploring new synthetic methodologies: Developing efficient, environmentally friendly synthetic routes to these compounds is crucial for advancing their research and potential applications [].
  • Structure-activity relationship studies: Systematically modifying the compound's structure and evaluating the impact on biological activity can identify key features for optimizing potency and selectivity [, , ].
  • Mechanism of action investigations: Understanding how these compounds interact with biological targets at a molecular level is essential for developing more effective and safer therapies [, ].
  • In vivo studies: Evaluating the efficacy and safety of promising compounds in animal models is crucial for translating preclinical research into potential clinical applications [].

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This group encompasses a series of novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline []. Preliminary antimicrobial activity assessments revealed good to moderate activity against various microorganisms.
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine moiety with 2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Variations occur in the substituents attached to this core structure.

7-Arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones

  • Compound Description: This compound series, with a 7-arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-one structure, was synthesized by reacting 4-amino-3-mercapto-5-(2-methyl-1H-indol-3-yl)-1,2,4-triazole with ethyl arylhydrazono-chloroacetate []. The biological activities of some of these compounds were evaluated.

3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of novel compounds, featuring a 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure, was synthesized using microwave-assisted techniques []. They were derived from 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles through a bromination reaction. The compounds underwent antifungal and antibacterial activity evaluations.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: This compound, also known as 2-quinolinone-SGX523, was identified as a major metabolite of the c-MET inhibitor SGX523 []. It exhibited significantly lower solubility compared to the parent compound and was implicated in obstructive nephropathy observed in clinical studies of SGX523.
  • Relevance: M11 shares the [, , ]triazolo[4,3-b]pyridazine core with 2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. This structural similarity suggests potential for similar metabolic pathways or biological activity profiles.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: This compound was developed as a c-Met inhibitor with improved metabolic properties compared to its predecessor, Compound 1 []. Despite undergoing major metabolic transformation on the naphthyridine ring alkoxy substituent, it still exhibited glutathione conjugation similar to Compound 1.
  • Relevance: Compound 2, similar to 2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, contains a [, , ]triazolo[4,3-b]pyridazine core, emphasizing the relevance of this scaffold in medicinal chemistry, particularly in the context of c-Met inhibition.
Overview

2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of an indole moiety, a thiophene ring, and a triazolo-pyridazine structure, which may contribute to diverse biological activities. The compound is classified under the category of heterocyclic compounds due to its incorporation of multiple cyclic structures containing nitrogen and sulfur.

The molecular formula for this compound is C20H16N6OS, and it has a molecular weight of approximately 388.45 g/mol. Its structure can be represented using the SMILES notation: O=C(Cc1c[nH]c2c1cccc2)NCc1nnc2n1nc(cc2)c1cccs1 .

Synthesis Analysis

Methods

The synthesis of 2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide involves several key steps:

  1. Formation of Indole Derivative: The initial step typically involves the synthesis of the indole moiety through cyclization reactions of appropriate precursors.
  2. Coupling Reaction: The indole derivative is then coupled with a thiophene-substituted triazole or pyridazine derivative. This may involve using coupling agents or catalysts to facilitate the reaction under controlled conditions.
  3. Acetylation: Finally, acetylation occurs to form the acetamide functional group, which is crucial for the biological activity of the compound.

Technical Details

The synthesis may utilize techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide features:

  • Indole Ring: A bicyclic structure that contributes to the compound's aromaticity and potential biological activity.
  • Thiophene Ring: A five-membered ring containing sulfur that enhances electron delocalization.
  • Triazolo-Pyridazine Unit: A fused heterocyclic structure that adds complexity and may influence pharmacological properties.

Data

The compound's molecular weight is 388.45 g/mol, with a melting point that can vary based on purity and crystallization conditions.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack at electrophilic centers.
  2. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions, potentially leading to derivatives with varied biological activities.

Technical Details

Reactions involving this compound may require specific conditions such as temperature control and inert atmospheres to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for 2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is likely related to its ability to interact with various biological targets:

  1. Receptor Binding: The indole and thiophene moieties may facilitate binding to specific receptors in biological systems, influencing signaling pathways.
  2. Enzyme Inhibition: The structural features could allow for inhibition of enzymes involved in disease processes, potentially leading to therapeutic effects.

Data

Further studies are required to elucidate precise mechanisms through experimental pharmacology and molecular docking studies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or dimethylformamide can be expected due to its complex structure.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH conditions should be assessed for potential pharmaceutical applications.
  • Reactivity: Reactivity with common reagents used in organic synthesis should be characterized.
Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: Given its complex structure and potential biological activity, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  2. Research Tools: It can also be utilized in research settings to study biological pathways involving indoles and triazoles.

Properties

CAS Number

2034271-14-0

Product Name

2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

IUPAC Name

2-(1H-indol-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide

Molecular Formula

C20H16N6OS

Molecular Weight

388.45

InChI

InChI=1S/C20H16N6OS/c27-20(10-13-11-21-15-5-2-1-4-14(13)15)22-12-19-24-23-18-8-7-16(25-26(18)19)17-6-3-9-28-17/h1-9,11,21H,10,12H2,(H,22,27)

InChI Key

ZMVPEGZOPKVANE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.